molecular formula C13H15NO B8154804 3-(Cyclobutylmethoxy)-5-methylbenzonitrile

3-(Cyclobutylmethoxy)-5-methylbenzonitrile

Cat. No.: B8154804
M. Wt: 201.26 g/mol
InChI Key: XBGFRYLUHLYCQT-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)-5-methylbenzonitrile is a benzonitrile derivative characterized by a cyclobutylmethoxy group at the 3-position and a methyl group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol. The cyclobutylmethoxy group introduces steric and electronic effects that may influence binding affinity, metabolic stability, and solubility compared to simpler alkoxy analogs .

Properties

IUPAC Name

3-(cyclobutylmethoxy)-5-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-5-12(8-14)7-13(6-10)15-9-11-3-2-4-11/h5-7,11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGFRYLUHLYCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)-5-methylbenzonitrile typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This step involves the preparation of cyclobutylmethanol, which can be synthesized through the reduction of cyclobutanone using a reducing agent such as sodium borohydride.

    Attachment to Benzonitrile Core: The cyclobutylmethanol is then reacted with 5-methylbenzonitrile in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halides or substituted amines.

Scientific Research Applications

3-(Cyclobutylmethoxy)-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
3-(Cyclobutylmethoxy)-5-methylbenzonitrile Cyclobutylmethoxy, methyl C₁₃H₁₅NO 201.27 Reference compound
3-Methoxy-5-methylbenzonitrile Methoxy, methyl C₉H₉NO 147.18 Smaller alkoxy group; higher polarity
3-(Cyclopentylmethoxy)-5-methylbenzonitrile Cyclopentylmethoxy, methyl C₁₄H₁₇NO 215.29 Larger alkoxy group; increased lipophilicity
3-(2,6-Bis(benzyloxy)-5-isopropylpyrimidine-4-carbonyl)-5-methylbenzonitrile Pyrimidine-carbonyl, benzyloxy C₂₉H₂₆N₂O₃ 450.54 Complex substituent; enhanced steric hindrance
3-Chloro-5-(cyclobutylmethoxy)pyridazine Chloro, cyclobutylmethoxy C₉H₁₁ClN₂O 198.65 Heterocyclic core (pyridazine)
Key Observations:

Substituent Size and Lipophilicity :

  • The cyclobutylmethoxy group provides intermediate steric bulk compared to methoxy (smaller) and cyclopentylmethoxy (larger). This balance may optimize membrane permeability and target engagement .
  • The methyl group at the 5-position minimizes steric clashes while contributing to hydrophobic interactions.

Electronic Effects :

  • The nitrile group (-CN) is strongly electron-withdrawing, polarizing the aromatic ring. This effect is consistent across analogs but modulated by substituent electronegativity (e.g., methoxy vs. chloro ).

Metabolic Stability: Cyclobutylmethoxy derivatives may exhibit better metabolic stability than methoxy analogs due to reduced susceptibility to oxidative demethylation. However, high doses of cyclobutylmethoxy-containing compounds (e.g., 2-(cyclobutylmethoxy)-5'-deoxyadenosine) have shown broad metabolome toxicity in untargeted studies, suggesting dose-dependent risks .

Structural and Functional Implications

  • Heterocyclic vs. This substitution could shift pharmacological activity toward kinase inhibition, a common target for heterocyclic nitriles.
  • Complex Substituents: Derivatives with pyrimidine-carbonyl or benzyloxy groups (e.g., ) introduce additional hydrogen-bond acceptors/donors but may reduce solubility due to increased molecular weight (>450 g/mol).

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